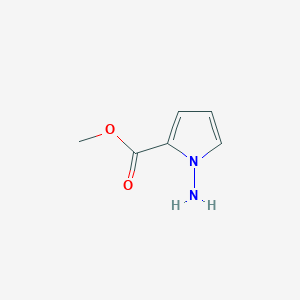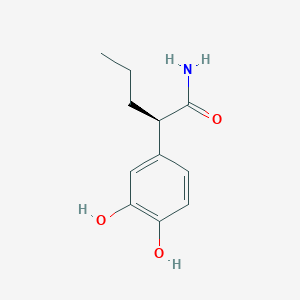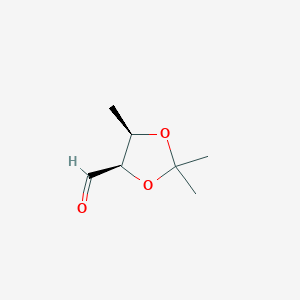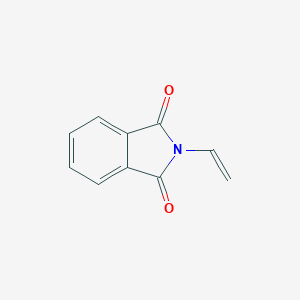
methyl 1-amino-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 1-amino-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 122181-85-5 . It has a molecular weight of 140.14 and its IUPAC name is methyl 1-amino-1H-pyrrole-2-carboxylate .
Synthesis Analysis
The synthesis of pyrrole derivatives, including methyl 1-amino-1H-pyrrole-2-carboxylate, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole .Molecular Structure Analysis
The InChI code for methyl 1-amino-1H-pyrrole-2-carboxylate is 1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 1-amino-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Enzymatic Synthesis
“Methyl 1-amino-1H-pyrrole-2-carboxylate” can be used in the enzymatic synthesis of novel pyrrole esters . The enzymatic approach for transesterification to synthesize pyrrole esters has been reported, with an optimum yield of 92% . This method is advantageous due to its selectivity and specificity, reusability, mild conditions, and the production of purer products .
Fragrance Industry
This compound has applications in the fragrance industry. Pyrrolyl esters, including “methyl 1-amino-1H-pyrrole-2-carboxylate”, have been found to present sweet and acid aroma . These esters are often utilized in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .
Thermal Stability
Pyrrole esters synthesized from “methyl 1-amino-1H-pyrrole-2-carboxylate” have excellent thermal stability . This property is crucial for their applications in various industries, including the manufacturing of polymers and materials that require high thermal stability .
Organic Synthesis
“Methyl 1-amino-1H-pyrrole-2-carboxylate” serves as an essential building block for organic synthesis . It can be used to create diverse functionalized products, particularly pyrrole esters, which have special aromatic organoleptic qualities .
Bioactive Compounds
Pyrrole esters, including “methyl 1-amino-1H-pyrrole-2-carboxylate”, have found use in bioactive compounds . These compounds have garnered interest due to their potential applications in drug discovery and development .
Chemical Intermediates
“Methyl 1-amino-1H-pyrrole-2-carboxylate” is used as a chemical and organic intermediate . It plays a crucial role in the synthesis of various other compounds in chemical reactions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Mode of Action
It is known that pyrrole derivatives can interact with biological targets in various ways, often involving the formation of covalent bonds with target molecules .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical reactions, including the synthesis of n-substituted pyrroles .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w value, is 1.52 (iLOGP) and 2.1 (XLOGP3) .
Result of Action
Pyrrole derivatives are known to have various biological activities, which can result in a range of molecular and cellular effects .
Action Environment
The action of methyl 1-amino-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, it is slightly soluble in water , which could affect its distribution and action in aqueous environments. Additionally, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents , suggesting that its stability and efficacy could be affected by the presence of such agents in its environment.
Propiedades
IUPAC Name |
methyl 1-aminopyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555944 | |
| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-amino-1H-pyrrole-2-carboxylate | |
CAS RN |
122181-85-5 | |
| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














